![molecular formula C24H24Br4N2O2 B14186812 4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) CAS No. 917981-05-6](/img/structure/B14186812.png)
4,4'-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is a complex organic compound characterized by its unique structure, which includes a decane backbone with bis(oxy) linkages and dibromobenzonitrile groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) typically involves the reaction of 2,2’-[Decane-1,10-diylbis(oxy)]dibenzaldehyde with appropriate brominating agents under controlled conditions. The reaction mixture is often refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to optimize yield and purity. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms.
Scientific Research Applications
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) has several scientific research applications:
Materials Science: It can be used in the synthesis of advanced polymers and materials with specific properties.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and other biomedical applications.
Chemical Research: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.
Mechanism of Action
The mechanism of action of 4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) involves its interaction with specific molecular targets, depending on its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets can vary based on the specific context of its use .
Comparison with Similar Compounds
Similar Compounds
1,10-Bis(4-hydroxydiphenoxy)decane: Similar in structure but with hydroxyl groups instead of bromine atoms.
1,1′-[1,10-Decanediylbis(oxy-3,1-phenylene-2,1-ethanediyl)]bis[4-(2-methoxyphenyl)piperazine]: Another related compound with different functional groups.
Uniqueness
4,4’-[Decane-1,10-diylbis(oxy)]bis(3,5-dibromobenzonitrile) is unique due to its specific combination of bromine atoms and benzonitrile groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific chemical functionalities.
Properties
CAS No. |
917981-05-6 |
|---|---|
Molecular Formula |
C24H24Br4N2O2 |
Molecular Weight |
692.1 g/mol |
IUPAC Name |
3,5-dibromo-4-[10-(2,6-dibromo-4-cyanophenoxy)decoxy]benzonitrile |
InChI |
InChI=1S/C24H24Br4N2O2/c25-19-11-17(15-29)12-20(26)23(19)31-9-7-5-3-1-2-4-6-8-10-32-24-21(27)13-18(16-30)14-22(24)28/h11-14H,1-10H2 |
InChI Key |
PARXHIKGYOVSOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Br)OCCCCCCCCCCOC2=C(C=C(C=C2Br)C#N)Br)Br)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-N-(2-propoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B14186729.png)
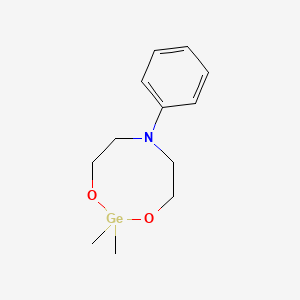
![1-[2-(4-Bromophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14186750.png)
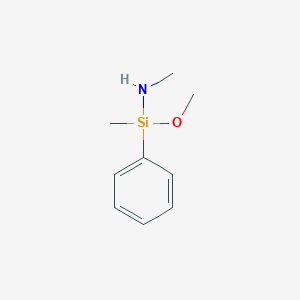

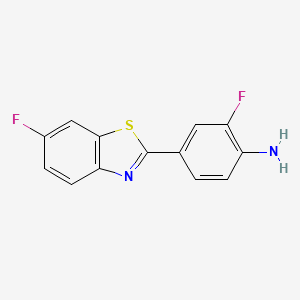

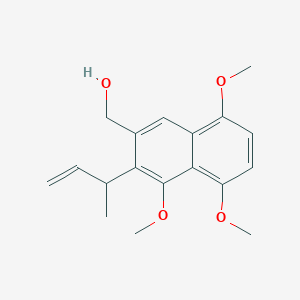

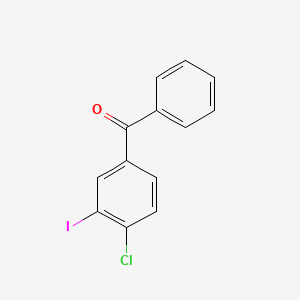

![1-[2-(4-Nitrophenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14186801.png)
![Methanone, bis[4-(4-methoxyphenyl)-1H-pyrrol-3-yl]-](/img/structure/B14186807.png)

